N-methylethanolaminium phosphate(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

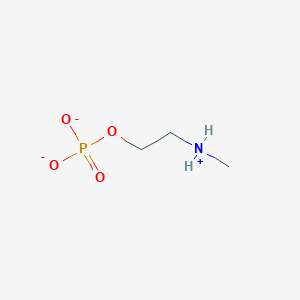

N-methylethanolaminium phosphate(1-) is conjugate base of N-methylethanolamine phosphate having an anionic phosphate group and a protonated amino group; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a N-methylethanolamine phosphate.

Aplicaciones Científicas De Investigación

Oligonucleotide Synthesis N-methylethanolaminium phosphate(1-) and its derivatives have been utilized in the synthesis of DNA fragments. This process is essential in controlled pore glass polymer support for automated DNA synthesis. The active monomers from these compounds are favored for their stability in solution and their ability to undergo a simple one-step cleavage and deprotection process (Sinha, Biernat, McManus, & Köster, 1984).

Synthesis of N-Methyl- and N-Alkylamines The compound is part of a broader group of chemicals used in the synthesis of N-methyl- and N-alkylamines. These are key components in life-science molecules and play vital roles in regulating their activities. The development of cost-effective methods using these compounds is of significant scientific interest (Senthamarai et al., 2018).

Calcium Phosphate Synthesis In a hydrothermal process, N-methylethanolaminium phosphate(1-) is used for the synthesis of various forms of calcium phosphates, crucial in bone tissue engineering. The compound serves as a crystal growth modifier and an alkaline source, aiding in the selective synthesis of different phosphate forms like monetite and hydroxyapatite (Suchanek, Bartkowiak, Perzanowski, & Marszałek, 2018).

Lithium-Ion Battery Optimization Research on lithium-ion batteries for plug-in hybrid electric vehicles has shown that it's environmentally preferable to use water as a solvent instead of N-methyl-2-pyrrolidone in the slurry for casting the cathode and anode, pointing to the relevance of studying various N-methyl compounds in environmental impact reduction (Zackrisson, Avellán, & Orlenius, 2010).

Agricultural Fertilizer Development The compound has been studied for its potential use in the development of new nitrification inhibitors for agriculture and horticulture. These inhibitors, such as DMPP, are important for reducing NO3– leaching and improving crop yields, indicating a potential area of application for similar compounds (Zerulla et al., 2001).

Textile Dye Removal Studies have explored the use of natural phosphates, including derivatives of N-methylethanolaminium phosphate, for removing textile dyes from aqueous solutions. The effectiveness of these compounds in adsorbing certain dyes highlights their potential in environmental applications (Barka et al., 2009).

High-Energy Laser Applications Nd-doped phosphate glasses, which may include similar compounds, are utilized in high-energy and high-peak-power laser applications, such as in fusion energy research. The specific properties of these glasses are crucial in these advanced technological applications (Campbell & Suratwala, 2000).

Development of Controlled-Release Fertilizers The compound is involved in the synthesis of controlled-release fertilizers, aiming to improve fertilizer use efficiency and minimize environmental impact. These studies are significant in developing eco-friendly and economical agricultural products (Xie, Liu, Ni, & Wang, 2012).

Propiedades

Nombre del producto |

N-methylethanolaminium phosphate(1-) |

|---|---|

Fórmula molecular |

C3H9NO4P- |

Peso molecular |

154.08 g/mol |

Nombre IUPAC |

2-(methylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C3H10NO4P/c1-4-2-3-8-9(5,6)7/h4H,2-3H2,1H3,(H2,5,6,7)/p-1 |

Clave InChI |

HZDCAHRLLXEQFY-UHFFFAOYSA-M |

SMILES canónico |

C[NH2+]CCOP(=O)([O-])[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

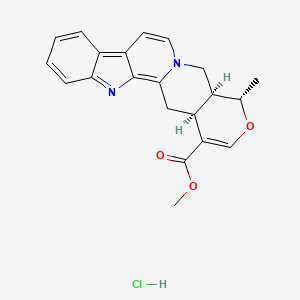

![[(3aS,5R,5aS,6S,8S,8aR,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate](/img/structure/B1261306.png)

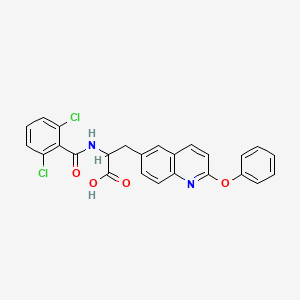

![(3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-3a-(phenylmethyl)-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B1261312.png)

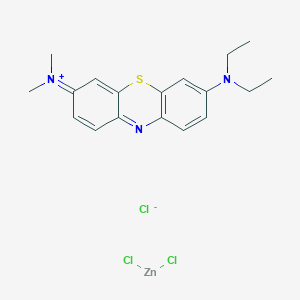

![3,6-Diamino-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate](/img/structure/B1261320.png)